molecular formula C8H18S2 B1605323 3,8-Dithiadecane CAS No. 54576-32-8

3,8-Dithiadecane

Cat. No. B1605323
CAS RN: 54576-32-8
M. Wt: 178.4 g/mol
InChI Key: VWVDTVNQHHSYBD-UHFFFAOYSA-N
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Description

3,8-Dithiadecane is a chemical compound with the linear formula C8H18S2 and a molecular weight of 178.361 . It contains a total of 27 bonds, including 9 non-H bonds, 7 rotatable bonds, and 2 sulfide(s) .


Molecular Structure Analysis

The molecular structure of 3,8-Dithiadecane consists of 27 bonds in total, including 9 non-H bonds, 7 rotatable bonds, and 2 sulfide(s) .

Scientific Research Applications

Biochemical Applications

3,8-Dithiadecane derivatives have been explored for their biochemical applications, particularly in the study of sulfhydryl groups in tissues. Ellman's reagent, a water-soluble aromatic disulfide, has been used for determining sulfhydryl groups in biological materials, providing evidence for the splitting of disulfide bonds by reduced heme (Ellman, 1959).

Sensor Development

The incorporation of dithia-aza-oxa macrocycles, similar in structure to 3,8-Dithiadecane, into fluorescent sensor molecules has been shown to amplify fluorescence upon binding with Fe(III) ions. This has applications in the selective signaling of Fe(III) in aqueous solutions, showcasing the potential of 3,8-Dithiadecane derivatives in developing sensitive and selective sensors for metal ions (Bricks et al., 2005).

Material Science and Catalysis

Research on dithia[3.3]paracyclophane-bridged bimetallic ruthenium complexes has highlighted the redox-noninnocent character of the dithia[3.3]paracyclophane bridge. This has implications for the development of materials and catalysts with unique redox properties, which could be applicable in various industrial and environmental processes (Xia et al., 2012).

Analytical Chemistry

A novel electrode based on a derivative of 3,8-Dithiadecane showed selective sensitivity towards cerium (III) cations, demonstrating the compound's utility in developing electrochemical sensors for specific metal ions. This has potential applications in environmental monitoring and industrial process control (Rounaghi et al., 2011).

Organic Synthesis

Dithiane-based strategies, closely related to 3,8-Dithiadecane chemistry, have been employed in the synthesis of complex natural and unnatural products. The reactivity and synthetic accessibility of dithianes make them valuable tools in organic synthesis, particularly in constructing architecturally complex molecules (Smith & Adams, 2004).

properties

IUPAC Name

1,4-bis(ethylsulfanyl)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18S2/c1-3-9-7-5-6-8-10-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVDTVNQHHSYBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCCCSCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022293
Record name 3,8-Dithiadecane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,8-Dithiadecane

CAS RN

54576-32-8
Record name 3,8-Dithiadecane
Source ChemIDplus
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Record name Butane,4-bis(ethylthio)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163280
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,8-Dithiadecane
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Record name 3,8-DITHIADECANE
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Record name 3,8-DITHIADECANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
GR Dobson, JE Cortes - Inorganic Chemistry, 1989 - ACS Publications
The kinetics and mechanism of the stepwise displacement from (DTA) W (CO) 4 complexes (DTA= dithiaalkane) of DTD (2, 2, 9, 9-tetramethyl-3, 8-dithiadecane) and DTU (2, 2, 10, 10-…
Number of citations: 13 pubs.acs.org
EW Ainscough, AM Brodie, JM Husbands… - Journal of the …, 1985 - pubs.rsc.org
The interaction of the cyclic, thioether ligand, L1(tetrahydrothiophene), with CuCl2·2H2O in acetone yields the polymeric, mixed-valence complex [{CuI3CuIIL13Cl5}n], the crystal and …
Number of citations: 17 pubs.rsc.org
JE Cortes - 1990 - elibrary.ru
The ligand substitution reactions of ($\eta\sp2 $-DTHp) W (CO) $\sb4 $,($\eta\sp2 $-DTD) W (CO) $\sb4 $, and ($\eta\sp2 $-DTU) W (CO) $\sb4 $,(DTHp= 2, 2, 6, 6-tetramethyl-3, 5-…
Number of citations: 0 elibrary.ru
GDT Reeves, AW Addison, M Zeller, AD Hunter - Polyhedron, 2014 - Elsevier
Through two different methods, new Ru(II) polypyridyl complexes were prepared in an attempt to replicate previously reported heptacoordinate Ru(II) syntheses. The tetradentate …
Number of citations: 4 www.sciencedirect.com
RV Golovnya, TA Misharina, VG Garbuzov - … of the Academy of Sciences of …, 1980 - Springer
Conclusions 1. The retention factors of 44 thioacetals, 5 thioketals, and 20 α,ω-bis(alkylthio)alkanes have been determined on four phases with differing polarity at 130C. 2. Equations …
Number of citations: 2 link.springer.com
CP Alexis, JM Uribe, JD Beller, G Godjoian… - … , Sulfur, and Silicon …, 1996 - Taylor & Francis
Acyclic tetradentate organosulfur ligands of the type S 2 X 2 (where X = SON) can be efficiently prepared by selective desulfurization of bis(1,3-dithiolanes) and bis(1,3-dithianes); bis(1,3…
Number of citations: 6 www.tandfonline.com
R Koschabek, R Gleiter, F Rominger - 2006 - Wiley Online Library
The syntheses of seven bridgehead diazabicycloalkanes are reported. The bridges are represented by either a thioether chain and two 3‐hexyne units (4 and 6–8), one selenoether …
G Admans, Y Takahashi, S Ban, H Kato… - Bulletin of the …, 2001 - journal.csj.jp
Structure–activity relationships for aquatic toxicity were studied using neural networks and linear regression analysis. The structural features contributing to toxicity were identified in …
Number of citations: 9 www.journal.csj.jp
NG Larsen - 1979 - mro.massey.ac.nz
Transition metal complexes of ligands containing thioether sulphur have been investigated. Section I, concentrates on Cu(II) complexes, and to a lesser extent Cu(I) complexes, of mixed …
Number of citations: 2 mro.massey.ac.nz
NP Chernova, NA Pirmanova, T Dzhienalyev… - Procedia …, 2015 - Elsevier
A number of pyrazole-derived dithioethers were prepared by the reaction of diisothiuronium salts and 2-(3,5-dimethylpyrazol-1-yl)ethanol tosylate in a basic aqueous solution. …
Number of citations: 2 www.sciencedirect.com

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